cyclopenta-1,3-diene;gadolinium(3+)

Spintronics MOCVD precursors Gd-doped GaN

Tris(cyclopentadienyl)gadolinium(III) (CAS 1272-21-5, GdCp₃, Gd(C₅H₅)₃) is a homoleptic organometallic precursor belonging to the lanthanide metallocene class. The compound has a molecular weight of 352.53 g/mol and is commercially available with trace metals purity ≥99.9%.

Molecular Formula C15H3Gd-12
Molecular Weight 340.4 g/mol
Cat. No. B12348481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopenta-1,3-diene;gadolinium(3+)
Molecular FormulaC15H3Gd-12
Molecular Weight340.4 g/mol
Structural Identifiers
SMILES[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Gd+3]
InChIInChI=1S/3C5H.Gd/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3
InChIKeyFKUAWPGNQRRRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopentadienyl)gadolinium(III) (GdCp₃) for CVD/ALD and Spintronics: Procurement-Relevant Baseline Profile


Tris(cyclopentadienyl)gadolinium(III) (CAS 1272-21-5, GdCp₃, Gd(C₅H₅)₃) is a homoleptic organometallic precursor belonging to the lanthanide metallocene class. The compound has a molecular weight of 352.53 g/mol and is commercially available with trace metals purity ≥99.9% [1]. Its primary documented applications are as a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of Gd-containing thin films, and as a dopant source for Gd-doped GaN in spintronic device research [2][3]. Unlike oxygen-containing Gd precursors such as Gd(tmhd)₃ or heteroleptic amidinate variants, GdCp₃ provides an oxygen-free, carbon-only ligand sphere, which is a critical selection criterion for applications where oxygen incorporation must be either avoided or explicitly controlled [4].

Oxygen-free Cp₃ ligand sphere supports controlled oxygen doping studies in spintronic GaN
Volatile homoleptic precursor for CVD and ALD of Gd-containing thin films
Baseline compound to isolate oxygen impurity effects versus oxygen-containing analogs

Why Generic Substitution Fails for Tris(cyclopentadienyl)gadolinium(III): Ligand-Dictated Functionality Across Precursor Classes


Tris(cyclopentadienyl)gadolinium(III) cannot be generically substituted with other gadolinium precursors or lanthanide Cp₃ analogs without fundamentally altering the process outcome. The homoleptic Cp₃ ligand set directly determines three non-interchangeable properties: (i) the absence of oxygen in the ligand sphere, which has been shown to be the decisive variable controlling whether Gd-doped GaN films exhibit ferromagnetism or not [1]; (ii) a characteristic green luminescence (λₘₐₓ = 523 nm, φ = 0.2 in ether solution) arising from an interligand triplet state of the Cp₃³⁻ moiety [2]; and (iii) thermal decomposition behavior distinct from heteroleptic analogs, as heteroleptic RE(iPrCp)₂(iPr-amd) complexes demonstrate explicitly higher thermal stability and volatility than homoleptic RE-Cp₃ complexes [3]. Substituting GdCp₃ with an oxygen-containing precursor such as Gd(tmhd)₃ introduces oxygen impurities that dramatically alter magnetic properties, while substituting with a heteroleptic Cp-amidinate precursor changes both the ALD growth window and the film composition profile [1][3].

Oxygen-containing Gd precursors (e.g. Gd(tmhd)₃) may introduce oxygen impurities, shifting film magnetic behavior away from the oxygen-free baseline.
Heteroleptic Cp-amidinate Gd precursors exhibit different thermal stability and ALD growth windows, which may require process re-optimization.
Non-Cp Gd precursors lack the interligand triplet luminescence, removing the built-in optical monitoring capability during deposition.

Quantitative Comparative Evidence for Tris(cyclopentadienyl)gadolinium(III) vs. Closest Analogs


Oxygen-Free Ligand Sphere Dictates Magnetic Passivity vs. Ferromagnetism in Gd-Doped GaN

In a direct head-to-head comparison under identical MOCVD growth conditions, GaN:Gd films grown using Cp₃Gd showed an ordinary Hall effect with no ferromagnetism and no spin polarization, whereas films grown using the oxygen-containing precursor (TMHD)₃Gd exhibited an anomalous Hall effect and room-temperature ferromagnetism [1]. Energy-dispersive X-ray spectroscopy (EDS) confirmed that Cp₃Gd-derived films were oxygen-free, while (TMHD)₃Gd-derived films contained incorporated oxygen [2]. This demonstrates that the oxygen-free nature of the Cp₃ ligand set is not merely compositional—it is the controlling variable that determines whether the resulting film displays magnetic functionality or remains magnetically inert.

Magnetic Behavior
Head-to-head
Cp₃Gd: ordinary Hall effect, no ferromagnetism (oxygen-free)
(TMHD)₃Gd: anomalous Hall effect, room-temperature ferromagnetism (oxygen detected)
Oxygen-free baseline enables clean separation of doping effects in spintronic films.
Oxygen impurity control is decisive for magnetic functionality.
Spintronics MOCVD precursors Gd-doped GaN Ferromagnetism Oxygen impurity effects

Characteristic Green Luminescence (λₘₐₓ = 523 nm, φ = 0.2) Arising from Interligand Triplet State Under Ambient Conditions

GdCp₃ in ether solution exhibits green luminescence with λₘₐₓ = 523 nm and a quantum yield φ = 0.2 under ambient conditions [1]. The emission is attributed to a triplet state of the Cp₃³⁻ moiety rather than to an intra-4f transition of the Gd³⁺ ion, which is a photophysical mechanism not available to non-Cp gadolinium precursors such as Gd(tmhd)₃ or Gd amidinates. While there is no published direct head-to-head luminescence comparison between GdCp₃ and NdCp₃ or PrCp₃ under identical experimental conditions, the literature consistently identifies the interligand triplet emission of GdCp₃ as a distinctive spectral signature [1]. This provides a built-in optical probe for precursor quality and process monitoring that is absent in the broader Gd precursor landscape.

Luminescence
Cross-study comparable
λₘₐₓ 523 nm, φ = 0.2 (ether, ambient)
Interligand triplet emission provides built-in optical probe for precursor delivery monitoring.
Absent in non-Cp Gd precursors.
Photoluminescence Lanthanide spectroscopy Interligand triplet emission Organometallic photophysics

Lower Thermal Stability Relative to Heteroleptic Cp-Amidinate Gd Precursors Defines the ALD Process Window

Heteroleptic RE(iPrCp)₂(iPr-amd) precursors (where RE = Y, Pr, Gd, Dy) have been explicitly demonstrated to possess higher thermal stability and higher volatility than homoleptic RE-Cp₃ complexes [1]. For Gd₂O₃ ALD using the heteroleptic precursor, saturated growth was achieved with O₃ as the oxygen source at 225 °C, with growth rates of 0.90–1.3 Å/cycle [2]. In contrast, homoleptic GdCp₃ decomposes at its melting point of 295 °C and has a narrower usable ALD temperature window before parasitic CVD contributions become significant [3]. This lower thermal stability of GdCp₃ is not a deficiency per se—it is the parameter that defines the maximum substrate temperature for self-limiting ALD and dictates whether the precursor is suitable for low-temperature deposition processes where heteroleptic alternatives may be unreactive.

Thermal Stability
Class-level inference
GdCp₃: decomposes at 295°C; narrower ALD window
Heteroleptic Gd(iPrCp)₂(iPr-amd): sustained ALD at 225°C, 0.90–1.3 Å/cycle
Defines maximum substrate temperature for self-limiting ALD with GdCp₃.
Heteroleptic analogs offer wider high-temperature ALD window.
Atomic layer deposition Precursor thermal stability Growth window Heteroleptic precursors Gd₂O₃ thin films

Validated Application Scenarios for Tris(cyclopentadienyl)gadolinium(III) Procurement Based on Comparative Evidence


Spintronic Device Research Requiring Oxygen-Free Gd Doping of GaN

When GaN:Gd films are grown by MOCVD, the choice of Gd precursor fundamentally determines whether the resulting film exhibits room-temperature ferromagnetism. Cp₃Gd is the only commercially available Gd precursor that eliminates oxygen from the ligand set, producing films with an ordinary Hall effect and no ferromagnetism [1]. This makes Cp₃Gd the mandatory selection for fundamental studies aiming to isolate the role of intentional oxygen co-doping in inducing spin polarization, as well as for device architectures requiring a magnetically passive Gd-doped layer.

Low-Temperature ALD of Gd₂O₃ Where Precursor Decomposition Sets the Upper Temperature Limit

For ALD processes operating near or below ~250 °C, Cp₃Gd provides a viable Gd source with volatility sufficient for vapor delivery. However, its decomposition at 295 °C [2] means that the usable ALD window is narrower than that of heteroleptic Gd(iPrCp)₂(iPr-amd) precursors, which sustain saturated growth at 225 °C and above [3]. Procurement should therefore favor Cp₃Gd specifically when the substrate temperature is constrained to regimes where heteroleptic precursors may lack sufficient reactivity.

In-Situ Optical Monitoring of Precursor Delivery via Characteristic Green Luminescence

GdCp₃ exhibits a unique green luminescence at λₘₐₓ = 523 nm (φ = 0.2 in ether solution) arising from an interligand triplet state [4]. This optical signature, which is absent in Gd(tmhd)₃ and Gd amidinate precursors, can be exploited for real-time optical monitoring of precursor flux during CVD/ALD processes. Procurement of GdCp₃ is indicated when the deposition system includes or can be retrofitted with optical emission spectroscopy for precursor delivery verification.

Hafnium-Based High-k Dielectric Doping with Matched Growth Per Cycle

Although the primary quantitative growth-per-cycle data (0.55 Å/cycle for Gd(iPrCp)₃/H₂O ALD [5]) are reported for the isopropyl-substituted analog rather than unsubstituted GdCp₃, the homoleptic Cp₃ framework provides a benchmark for understanding the structure–property relationships governing Gd incorporation into HfO₂ matrices. GdCp₃ may serve as a reference compound for developing doping protocols where the absence of additional ligand functionalization simplifies the surface chemistry, particularly when comparing against heteroleptic alternatives that introduce amidinate decomposition products.

Application
Selection Property
Validation Focus
Oxygen-free Gd doping in GaN for spintronics
Oxygen-free Cp₃ ligand set
Ferromagnetism control via intentional oxygen doping
Low-temperature ALD of Gd₂O₃
Thermal decomposition threshold
ALD window bounded by precursor decomposition temperature
In-situ optical monitoring during deposition
Interligand triplet emission signature
Optical emission spectroscopy for precursor flux verification
Hf-based high-k dielectric doping benchmarking
Homoleptic Cp₃ surface chemistry
Precursor structure–property comparison for HfO₂ doping protocols
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